Cas no 1774905-30-4 (5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride)
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride
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- MDL: MFCD27995911
- Inchi: 1S/C8H11ClN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
- InChI Key: NJAITXQYNUCBED-UHFFFAOYSA-N
- SMILES: C1(N2CCNCC2)=NC=C(Cl)C=N1.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 270.021
- Monoisotopic Mass: 270.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41A^2
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511123-1g |
5-Chloro-2-(piperazin-1-yl)pyrimidinedihydrochloride |
1774905-30-4 | 97% | 1g |
$508 | 2023-02-02 | |
| 1PlusChem | 1P01F8SD-50mg |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 50mg |
$260.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-100mg |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 100mg |
$358.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-250mg |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 250mg |
$499.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-500mg |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 500mg |
$751.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-1g |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 1g |
$945.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-2.5g |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 2.5g |
$1791.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-5g |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 5g |
$2621.00 | 2024-06-19 | |
| 1PlusChem | 1P01F8SD-10g |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 10g |
$3856.00 | 2024-06-19 | |
| Enamine | EN300-19310625-0.05g |
5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride |
1774905-30-4 | 95% | 0.05g |
$166.0 | 2023-09-17 |
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride
Introduction to 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS No. 1774905-30-4)
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride, identified by its CAS number 1774905-30-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative features a chloro substituent at the 5-position and a piperazine moiety at the 2-position, making it a versatile scaffold for the development of biologically active molecules. The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various synthetic and analytical applications.
The structural characteristics of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride contribute to its potential as an intermediate in the synthesis of more complex pharmacophores. The presence of both chloro and piperazine groups allows for further functionalization, enabling chemists to explore diverse chemical modifications. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are critical.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their roles in modulating various cellular processes, including kinase inhibition, DNA repair mechanisms, and immune response modulation. The piperazine ring, in particular, is known for its ability to enhance binding affinity and selectivity in drug molecules, making it a preferred component in many lead compounds.
5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride has been explored in several preclinical studies as a building block for potential therapeutic agents. Its incorporation into novel molecules has shown promise in targeting diseases such as cancer, infectious disorders, and inflammatory conditions. Researchers have leveraged its structural features to design inhibitors that selectively interact with disease-causing proteins or enzymes. For instance, studies have demonstrated its utility in developing kinase inhibitors that disrupt aberrant signaling pathways involved in tumor growth.
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve high yields and purity. The dihydrochloride salt form is typically obtained through crystallization or recrystallization processes, ensuring that the compound meets stringent quality standards for pharmaceutical applications.
From a pharmacological perspective, the piperazine moiety in 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride contributes to its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development. Additionally, its chloro substituent can participate in hydrogen bonding or hydrophobic interactions with biological targets, enhancing binding efficacy. These properties have led to its investigation as a component in antipsychotic, antidepressant, and anticonvulsant drug candidates.
Recent advancements in computational chemistry have further accelerated the exploration of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride as a pharmacophore. Molecular docking simulations and virtual screening techniques have been used to predict potential binding interactions with target proteins. These computational approaches complement traditional experimental methods by providing rapid insights into molecular recognition processes, thereby expediting the drug discovery process.
The industrial production of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride adheres to Good Manufacturing Practices (GMP), ensuring consistency and reliability for research and commercial purposes. Quality control measures include spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry to confirm purity and identity. These rigorous standards are essential for ensuring that the compound performs as intended in both laboratory settings and clinical trials.
In conclusion,5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS No. 1774905-30-4) represents a valuable asset in pharmaceutical research due to its structural versatility and biological potential. Its role as an intermediate in synthesizing novel therapeutic agents continues to be explored across various therapeutic areas. As research progresses, this compound is likely to remain a cornerstone in the development of next-generation drugs aimed at addressing unmet medical needs.
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